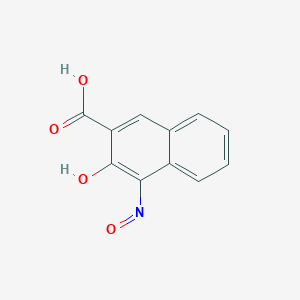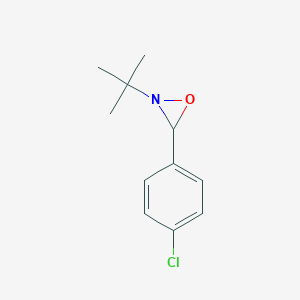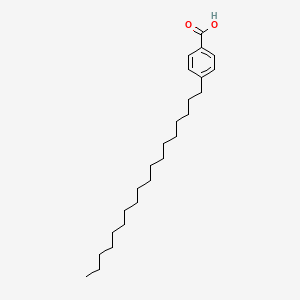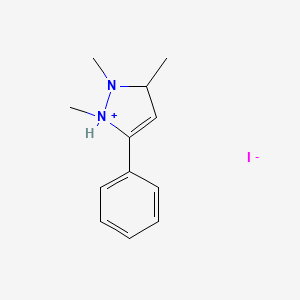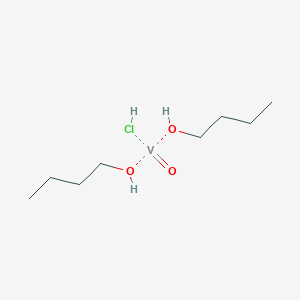
Butan-1-ol;oxovanadium;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-1-ol;oxovanadium;hydrochloride is a compound that combines butan-1-ol, a primary alcohol, with oxovanadium and hydrochloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butan-1-ol;oxovanadium;hydrochloride involves several steps. One common method is the reaction of butan-1-ol with vanadium pentoxide (V2O5) in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the large-scale reaction of butan-1-ol with vanadium compounds and hydrochloric acid. The process is optimized for high yield and purity, often involving purification steps such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Butan-1-ol;oxovanadium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanal or butanoic acid.
Reduction: It can be reduced to form butane.
Substitution: The hydroxyl group in butan-1-ol can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products
Oxidation: Butanal, butanoic acid.
Reduction: Butane.
Substitution: Halogenated butan-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
Butan-1-ol;oxovanadium;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of butan-1-ol;oxovanadium;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxovanadium moiety can act as a catalyst, facilitating various biochemical reactions. The compound may also interact with cellular pathways, influencing processes such as cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butan-1-ol: A primary alcohol with similar chemical properties but lacks the oxovanadium and hydrochloride components.
Oxovanadium Compounds: Compounds containing the oxovanadium moiety, used in catalysis and industrial applications.
Hydrochloride Salts: Compounds containing the hydrochloride ion, often used to enhance the solubility and stability of other compounds.
Uniqueness
The presence of oxovanadium enhances its catalytic activity, while the hydrochloride component improves its solubility and stability .
Eigenschaften
CAS-Nummer |
31509-77-0 |
|---|---|
Molekularformel |
C8H21ClO3V |
Molekulargewicht |
251.64 g/mol |
IUPAC-Name |
butan-1-ol;oxovanadium;hydrochloride |
InChI |
InChI=1S/2C4H10O.ClH.O.V/c2*1-2-3-4-5;;;/h2*5H,2-4H2,1H3;1H;; |
InChI-Schlüssel |
RSMNIACNGPBHJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO.CCCCO.O=[V].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
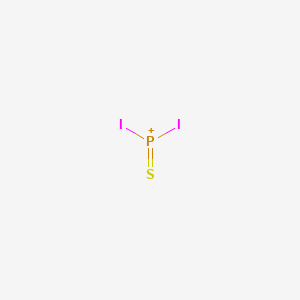
![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)
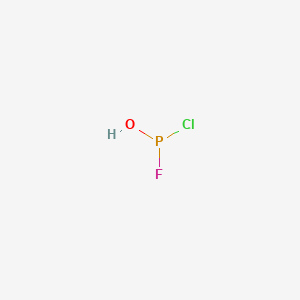
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
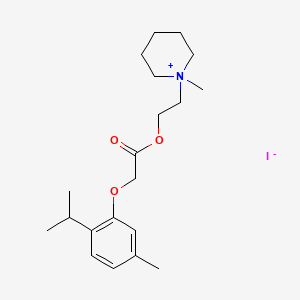
silane](/img/structure/B14690547.png)

